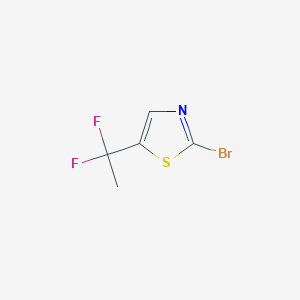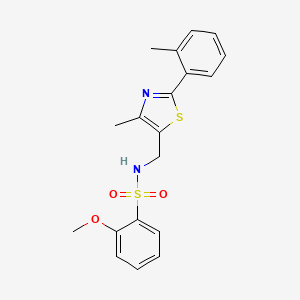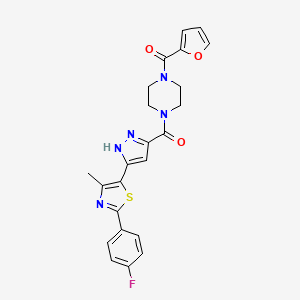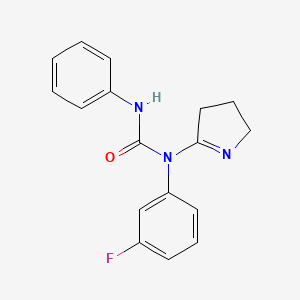![molecular formula C16H16ClNOS2 B2899082 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide CAS No. 337923-35-0](/img/structure/B2899082.png)
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide, also known as 2-CPSEA, is a synthetic compound derived from the reaction of 4-chlorophenyl sulfonyl chloride and N-phenylsulfanyl ethyl acetamide. This compound has a wide range of applications in scientific research, including its use as a reagent for the synthesis of various compounds and as an inhibitor of protein kinases.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as amides, esters, and sulfonamides. It has also been used as an inhibitor of protein kinases, including p38 MAPK, c-Src, and PKA. In addition, this compound has been used as a substrate for the synthesis of a variety of compounds, such as amides, esters, and sulfonamides.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide is thought to involve the inhibition of protein kinases, such as p38 MAPK, c-Src, and PKA. These kinases are involved in the regulation of a variety of cellular processes, such as cell cycle progression, apoptosis, and signal transduction. By inhibiting these kinases, this compound is thought to modulate these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types. In particular, it has been shown to inhibit the activity of p38 MAPK, c-Src, and PKA. In addition, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. Furthermore, this compound has been shown to modulate the expression of various genes, including those involved in cell cycle progression, apoptosis, and signal transduction.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and can be purified by recrystallization. Second, it is a potent inhibitor of protein kinases and can be used to modulate various cellular processes. Finally, it is relatively stable and can be stored for long periods of time. However, the use of this compound in laboratory experiments also has some limitations. First, it is relatively expensive to synthesize and purify. Second, it is not very soluble in water, which can limit its use in aqueous solutions. Finally, it is toxic and can be hazardous if not handled properly.
Zukünftige Richtungen
The future directions for 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide are numerous. First, further research is needed to elucidate its mechanism of action and to determine its effects on other cellular processes. Second, it could be used in combination with other compounds to modulate the activity of protein kinases. Third, it could be used in the development of novel drugs and therapeutics. Fourth, it could be used in the development of new research tools, such as fluorescent probes and biosensors. Finally, it could be used in the development of new methods for the synthesis of other compounds.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide involves the reaction of 4-chlorophenyl sulfonyl chloride and N-phenylsulfanyl ethyl acetamide in a 1:1 molar ratio. The reaction is carried out in a dry, inert atmosphere, such as nitrogen or argon, at a temperature of 80°C for 2 hours. The product of the reaction is a white solid that can be purified by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-13-6-8-15(9-7-13)21-12-16(19)18-10-11-20-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWZLUIHNHIAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2898999.png)
![6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2899003.png)



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2899007.png)

![4-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]oxybenzaldehyde](/img/structure/B2899009.png)


![2-Chloro-N-[1-[2-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]propyl]propanamide](/img/structure/B2899015.png)


